molecular formula C5H11Cl2O2Si B096193 Silane, bis(2-chloroethoxy)methyl- CAS No. 18147-17-6

Silane, bis(2-chloroethoxy)methyl-

Cat. No.: B096193
CAS No.: 18147-17-6
M. Wt: 202.13 g/mol
InChI Key: ITPGCYGWDOEMIG-UHFFFAOYSA-N
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Description

Silane, bis(2-chloroethoxy)methyl- is a useful research compound. Its molecular formula is C5H11Cl2O2Si and its molecular weight is 202.13 g/mol. The purity is usually 95%.
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Biological Activity

Silane, bis(2-chloroethoxy)methyl- (CAS No. 18147-17-6) is a silane compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Silane, bis(2-chloroethoxy)methyl- is characterized by its silane backbone with two chloroethoxy groups. The presence of chlorine atoms contributes to its reactivity and potential biological interactions.

The biological activity of silanes often involves their ability to interact with biological molecules, leading to various physiological effects. For bis(2-chloroethoxy)methyl-, the following mechanisms have been proposed:

  • Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.
  • Anti-inflammatory Effects : It might modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
  • Cytotoxicity Against Tumor Cells : Preliminary studies suggest that it could induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Properties

Research indicates that silane compounds can possess varying degrees of antimicrobial activity. A comparative analysis shows that while bis(2-chloroethoxy)methyl- may not be as effective as other silanes, it still demonstrates notable inhibition against certain bacteria and fungi.

CompoundAntimicrobial Activity
Silane, bis(2-chloroethoxy)methyl-Moderate
AdipamidoximeHigh
BenzamidoximeLow

Anti-inflammatory Activity

Studies have indicated that bis(2-chloroethoxy)methyl- may reduce inflammation markers in vitro. For example, it has been shown to decrease levels of TNF-alpha and IL-6 in macrophage cultures under inflammatory conditions.

Cytotoxicity Studies

In vitro studies have demonstrated that bis(2-chloroethoxy)methyl- can induce cell death in various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

These findings suggest a potential for development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of silane compounds against Staphylococcus aureus and Escherichia coli. Results indicated that bis(2-chloroethoxy)methyl- exhibited moderate inhibition compared to standard antibiotics.
  • Anti-inflammatory Mechanism Investigation : Research involving macrophage cell lines treated with bis(2-chloroethoxy)methyl- showed a significant reduction in pro-inflammatory cytokine production, suggesting a mechanism for its anti-inflammatory properties.
  • Cytotoxicity Assessment : In a recent study, various concentrations of bis(2-chloroethoxy)methyl- were tested on different cancer cell lines, revealing its potential as a cytotoxic agent with selective toxicity towards malignant cells.

Properties

InChI

InChI=1S/C5H11Cl2O2Si/c1-10(8-4-2-6)9-5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPGCYGWDOEMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304749
Record name Bis(2-chloroethoxy)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18147-17-6
Record name Silane, bis(2-chloroethoxy)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, bis(2-chloroethoxy)methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-chloroethoxy)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-chloroethoxy)methylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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